

# A Comparative Guide to the Potency of PHCCC and (S)-4-Carboxyphenylglycine

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## Compound of Interest

Compound Name: Phccc

Cat. No.: B1679768

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This guide provides an objective comparison of the pharmacological potency of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (**PHCCC**) and (S)-4-carboxyphenylglycine ((S)-4-CPG). The information presented is based on experimental data from in vitro studies to assist researchers in selecting the appropriate compound for their studies on metabotropic glutamate receptors (mGluRs).

## Introduction

**PHCCC** and (S)-4-CPG are widely used pharmacological tools for studying the function of metabotropic glutamate receptors. However, they exhibit distinct profiles in terms of their primary targets and mechanisms of action. **PHCCC** is primarily known as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), while also exhibiting antagonist activity at the metabotropic glutamate receptor 1 (mGluR1). In contrast, (S)-4-carboxyphenylglycine is a competitive antagonist of group I mGluRs, with a preference for mGluR1 over mGluR5.

## Data Presentation

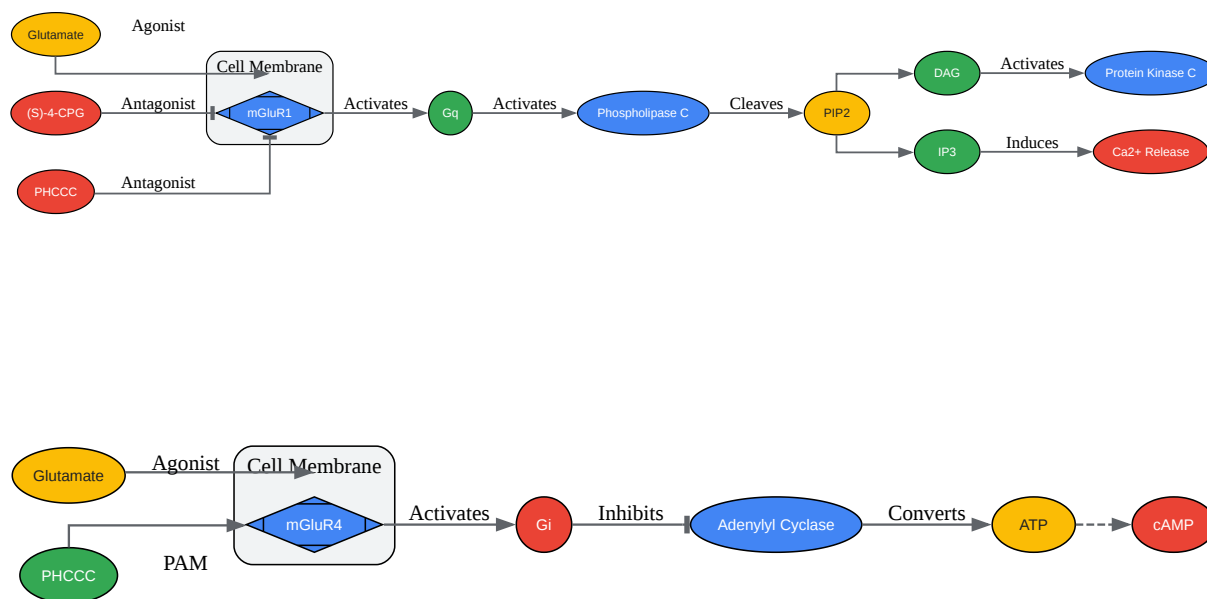
The following table summarizes the quantitative potency data for **PHCCC** and (S)-4-carboxyphenylglycine at their respective primary targets.

Compound	Target Receptor	Assay Type	Measured Potency
PHCCC	mGluR1b	Inhibition of L-glutamate-induced Ca <sup>2+</sup> mobilization	IC <sub>50</sub> : 3.4 μM[1]
mGluR4a	GTPγ[35S] binding assay (in the presence of 10 μM L-AP4)	EC <sub>50</sub> : 3.8 μM[1]	
mGluR4a	GTPγ[35S] binding assay (in the presence of 0.2-0.6 μM L-AP4)	EC <sub>50</sub> : ~6 μM[1]	
mGluR4a	GTPγ[35S] binding assay (in the absence of L-AP4)	EC <sub>50</sub> : >30 μM[1]	
(S)-4-Carboxyphenylglycine	mGluR1α	Inhibition of L-glutamate-induced Ca <sup>2+</sup> mobilization	KB: 163 ± 43 μM

Note: IC<sub>50</sub> represents the concentration of an inhibitor where the response is reduced by half. EC<sub>50</sub> is the concentration of a drug that gives a half-maximal response. KB is the equilibrium dissociation constant of an antagonist, representing the concentration of antagonist that will occupy 50% of the receptors at equilibrium. A lower value for all these metrics indicates higher potency.

## Mandatory Visualization

The following diagrams illustrate the signaling pathways for mGluR1 and mGluR4, indicating the points of action for (S)-4-carboxyphenylglycine and **PHCCC**.



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## References

- 1. researchgate.net [researchgate.net]
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